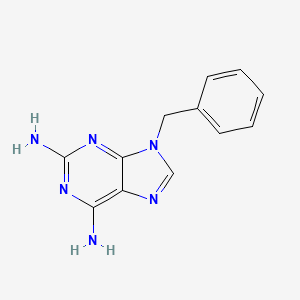

2,6-Diamino-9-benzylpurine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Diamino-9-benzylpurine is a useful research compound. Its molecular formula is C12H12N6 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapy

Mechanism of Action:

The compound functions as an antitumor agent by mimicking adenine, leading to interference with nucleic acid synthesis. This mechanism is particularly relevant for cancer cells, where the disruption of normal cellular functions can induce apoptosis or inhibit proliferation.

Experimental Evidence:

Research has demonstrated that 2,6-diamino-9-benzylpurine exhibits antiproliferative effects against various cancer cell lines. In vitro studies indicate that it competes with natural nucleobases for incorporation into DNA strands, potentially disrupting DNA repair processes and enhancing the efficacy of existing cancer treatments .

Case Study:

In a controlled laboratory setting, human cancer cell lines treated with varying concentrations of this compound showed significant apoptosis at concentrations above 2 µM compared to controls.

DNA Repair Mechanisms

Role in DNA Repair:

The compound has been shown to enhance the stability of DNA structures by forming stable base pairs with thymine or uracil. This property is crucial for its role in DNA repair mechanisms, particularly in the context of cyclobutane pyrimidine dimers (CPDs) caused by UV radiation.

Research Findings:

Studies indicate that substitution of adenine with this compound enables efficient repair of CPDs with yields reaching up to 92%. This high self-repairing activity is attributed to the compound's excellent electron-donating properties within nucleic acid strands .

Prebiotic Chemistry

Significance in Origin-of-Life Studies:

The ability of this compound to undergo photochemical reactions under prebiotic conditions makes it a candidate for studies related to the origins of life on Earth. It has been suggested that this compound could have played critical roles in the formation of functional RNA and DNA oligomers in UV-rich environments .

Data Table: Summary of Biological Activities

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Antitumor agent mimicking adenine | Induces apoptosis in cancer cell lines at concentrations > 2 µM |

| DNA Repair | Enhances stability and repair of DNA structures | Repairs cyclobutane pyrimidine dimers with yields up to 92% |

| Prebiotic Chemistry | Potential role in early RNA/DNA formation | Supports theories on origins of life through photochemical activity |

Propriétés

Numéro CAS |

7674-36-4 |

|---|---|

Formule moléculaire |

C12H12N6 |

Poids moléculaire |

240.26 g/mol |

Nom IUPAC |

9-benzylpurine-2,6-diamine |

InChI |

InChI=1S/C12H12N6/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,13,14,16,17) |

Clé InChI |

DRGHOMRXJSSSBT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.